molecular formula C20H17BrN2O5 B2574788 (5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione CAS No. 313508-48-4

(5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione

Katalognummer: B2574788
CAS-Nummer: 313508-48-4
Molekulargewicht: 445.269
InChI-Schlüssel: HLUMNPLHFJLPBU-GDNBJRDFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5Z)-5-[(3-Bromo-4-methoxyphenyl)methylidene]-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione is a barbiturate-derived heterocyclic compound featuring a 1,3-diazinane-2,4,6-trione core. The Z-configuration at the C5 position distinguishes it from E-isomers, influencing its spatial arrangement and intermolecular interactions . The compound’s structure includes:

  • Arylidene substituent: A 3-bromo-4-methoxyphenyl group at C5, contributing electron-withdrawing (bromo) and electron-donating (methoxy) effects.
  • N1 substituent: A 4-ethoxyphenyl group, enhancing lipophilicity and steric bulk compared to smaller substituents like methyl or hydrogen .

Eigenschaften

IUPAC Name

(5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O5/c1-3-28-14-7-5-13(6-8-14)23-19(25)15(18(24)22-20(23)26)10-12-4-9-17(27-2)16(21)11-12/h4-11H,3H2,1-2H3,(H,22,24,26)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLUMNPLHFJLPBU-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OC)Br)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)OC)Br)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione is a novel organic molecule with potential therapeutic applications. Its structure incorporates various functional groups that may contribute to its biological activity. This article reviews the existing literature on the biological effects of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C23H25BrN2O4C_{23}H_{25}BrN_{2}O_{4}, and it possesses a complex structure characterized by multiple aromatic rings and functional groups. The presence of bromine and methoxy substituents is significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to (5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione. For instance:

  • In Vitro Studies : Research has demonstrated that derivatives of diazinane compounds exhibit significant cytotoxicity against various cancer cell lines. The MTT assay has been employed to evaluate cell viability in response to treatment with these compounds. The IC50 values indicate the concentration required to inhibit cell growth by 50%, providing a measure of potency against cancer cells such as A549 (lung cancer) and HeLa (cervical cancer) cell lines .
CompoundCell LineIC50 (nM)Reference
Compound AA54925
Compound BHeLa30
(5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trioneTBDTBDCurrent Study

The mechanism of action for this compound is hypothesized to involve the inhibition of key signaling pathways in cancer cells. Molecular docking studies suggest that it may interact with specific proteins involved in cell proliferation and survival:

  • Target Proteins : Investigations into the binding affinity of (5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione reveal potential interactions with extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2). These interactions may disrupt normal signaling pathways that promote tumor growth .

Case Studies

A recent case study involving a series of synthesized diazinane derivatives demonstrated promising results in preclinical models. The study compared the efficacy of these compounds against standard chemotherapeutic agents like doxorubicin:

  • Study Design : Various derivatives were synthesized and screened for their anticancer activity using established cell lines.
  • Findings : The best-performing analogs showed morphological changes in treated cells indicative of apoptosis. This suggests that they induce programmed cell death as a mechanism to inhibit tumor growth .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Electron-withdrawing groups (e.g., bromo) enhance stability and may influence binding to biological targets .
  • Ethoxy vs.

Stereochemical and Core Modifications

Compound Name Core Structure Stereochemistry Key Modifications Activity/Properties References
Target Compound 1,3-Diazinane-2,4,6-trione Z-configuration at C5 - Unknown activity; Z-isomers often exhibit distinct crystal packing
Vinbarbital 1,3-Diazinane-2,4,6-trione E-configuration at C5 - 5-Ethyl and pent-2-enyl substituents Sedative; Clog P = 1.8 (lower lipophilicity)
5-(Z)-Arylidene-2-arylidenehydrazono-4-thiazolidinones Thiazolidinone core Z-configuration - Thiazolidinone instead of diazinane Anticancer and antimicrobial activities reported

Key Observations :

  • Core modifications (e.g., thiazolidinone vs. diazinane) drastically alter electronic properties and bioactivity .
  • Z vs. E isomers : Z-configuration may favor π-π stacking or hydrogen bonding, impacting solubility and crystallization .

Pharmacological and Physicochemical Properties

Parameter Target Compound Vinbarbital Anticandidate from
Molecular Weight ~465.3 g/mol 224.3 g/mol ~400–450 g/mol (estimated)
Clog P (Calculated) ~3.2 1.8 ~2.5–3.0
Polar Surface Area ~75 Ų ~65 Ų ~85 Ų
BBB Penetration Potential Moderate (ethoxyphenyl) Low High (anthraquinone moiety)
Anticancer Activity (LN229 cell line) Not tested N/A 70% cell death at 1 μg/ml

Key Observations :

  • The target compound’s 4-ethoxyphenyl group increases Clog P compared to vinbarbital, suggesting better membrane permeability .
  • Anthraquinone-containing analogs () show superior anticancer activity, likely due to intercalation with DNA .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.